4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide
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Overview
Description
4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 3,4-dimethylphenoxy group and an acetamido linkage
Mechanism of Action
Target of Action
The primary target of 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide is Plasmepsin-2 , a protein found in the Plasmodium falciparum organism . Plasmepsin-2 plays a crucial role in the organism’s life cycle, particularly in the degradation of hemoglobin, which is vital for the parasite’s survival .
Mode of Action
It is believed that the compound interacts with the protein, potentially inhibiting its function . This inhibition could disrupt the life cycle of Plasmodium falciparum, affecting its ability to survive and reproduce .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to the degradation of hemoglobin and the life cycle of plasmodium falciparum .
Result of Action
Given its target, it is likely that the compound disrupts the life cycle of plasmodium falciparum, potentially leading to the death of the parasite .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide typically involves the following steps:
Preparation of 3,4-Dimethylphenoxyacetic Acid: This intermediate is synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3,4-Dimethylphenoxyacetyl Chloride: The 3,4-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Acylation Reaction: The 3,4-dimethylphenoxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,5-Dimethylphenoxy)acetamido]benzamide
- 4-{[2-(3,4-Dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide
Uniqueness
4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide is unique due to its specific substitution pattern on the phenoxy and benzamide moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-8-15(9-12(11)2)22-10-16(20)19-14-6-4-13(5-7-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKAWKUFPDMAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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